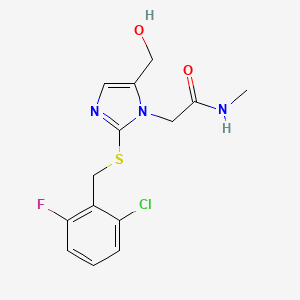

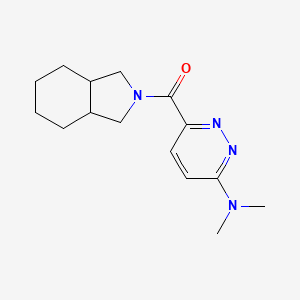

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one, commonly known as MPTT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTT belongs to the thiazolidinone family of compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In

Scientific Research Applications

Antimicrobial Activity The derivatives of 2-thioxothiazolidin-4-one, including compounds structurally related to (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one, have demonstrated significant antimicrobial properties. Research has shown these compounds to exhibit potent in vitro antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. Additionally, they have shown antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their potential as broad-spectrum antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer and Antiangiogenic Effects Novel thioxothiazolidin-4-one derivatives have been synthesized and tested for their anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. These compounds have shown to significantly reduce tumor volume, inhibit tumor cell proliferation, and suppress tumor-induced angiogenesis, indicating their potential as anticancer therapies (Chandrappa et al., 2010).

Anticancer Activity through Molecular Docking A series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues have been synthesized and screened for in vitro anticancer activity using various cancer cell lines. Molecular docking studies have further corroborated their potential as potent anticancer agents, with significant dock scores indicating strong interactions with cancer cells (Madhusudhanrao & Manikala, 2020).

Antioxidant and Anticancer Activities The synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives has been reported, with several demonstrating high antioxidant and anticancer activities. This highlights the potential of such compounds in developing treatments that target oxidative stress-related diseases and cancer (Saied et al., 2019).

Antimicrobial and DNA Binding Properties Nickel(II) azo dye complexes of thioxothiazolidinone derivatives have been explored for their thermal properties, antimicrobial activity, and DNA binding capabilities. These complexes exhibit specific antimicrobial activities and interact strongly with DNA, suggesting their utility in biomedical applications and as potential therapeutic agents (El-Sonbati et al., 2017).

properties

IUPAC Name |

(5E)-3-methyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS2/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICHPKCKXEINQ-OSODFHRSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2913521.png)

![methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate](/img/structure/B2913523.png)

![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2913524.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)

![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)